(S)-1-(2-Hydroxyethyl)pyrrolidine-2-carboxylic acid
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Overview
Description
(S)-1-(2-Hydroxyethyl)pyrrolidine-2-carboxylic acid is a chiral amino acid derivative It is known for its unique structure, which includes a pyrrolidine ring, a hydroxyethyl group, and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-Hydroxyethyl)pyrrolidine-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable starting material, such as L-proline.
Hydroxyethylation: The hydroxyethyl group is introduced through a reaction with ethylene oxide or a similar reagent under controlled conditions.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the hydroxyethylation reaction efficiently.
Continuous Flow Processes: Implementing continuous flow processes to enhance reaction efficiency and yield.
Automated Purification Systems: Employing automated purification systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(2-Hydroxyethyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
(S)-1-(2-Hydroxyethyl)pyrrolidine-2-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its role in enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-1-(2-Hydroxyethyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyethyl group and the carboxylic acid functional group play crucial roles in its reactivity and binding affinity. The compound can act as a substrate or inhibitor in enzyme-catalyzed reactions, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
L-Proline: A naturally occurring amino acid with a similar pyrrolidine ring structure.
Hydroxyproline: An amino acid derivative with a hydroxyl group attached to the pyrrolidine ring.
Pyrrolidine-2-carboxylic acid: A compound with a similar core structure but lacking the hydroxyethyl group.
Uniqueness
(S)-1-(2-Hydroxyethyl)pyrrolidine-2-carboxylic acid is unique due to the presence of both the hydroxyethyl group and the carboxylic acid functional group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C7H13NO3 |
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Molecular Weight |
159.18 g/mol |
IUPAC Name |
(2S)-1-(2-hydroxyethyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C7H13NO3/c9-5-4-8-3-1-2-6(8)7(10)11/h6,9H,1-5H2,(H,10,11)/t6-/m0/s1 |
InChI Key |
BHNYNULCKCSIOG-LURJTMIESA-N |
Isomeric SMILES |
C1C[C@H](N(C1)CCO)C(=O)O |
Canonical SMILES |
C1CC(N(C1)CCO)C(=O)O |
Origin of Product |
United States |
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